Cas no 60867-76-7 (N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide)

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide structure
60867-76-7 structure
Product name:N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide
CAS No:60867-76-7
MF:C12H12N2O2S
MW:248.300881385803
CID:1625865
PubChem ID:710828

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-
    • N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide
    • Oprea1_817741
    • Oprea1_399531
    • 60867-76-7
    • STL231864
    • AKOS001222132
    • EU-0040464
    • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • F0298-0175
    • N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
    • SR-01000453292
    • Z27852263
    • n-[4-(4-methoxyphenyl)-thiazol-2-yl]-acetamide
    • SR-01000453292-1
    • N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
    • Inchi: InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
    • InChI Key: XAFPANDNJFYZGN-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Computed Properties

  • Exact Mass: 248.06206
  • Monoisotopic Mass: 248.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 51.22

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0298-0175-30mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
30mg
$178.5 2023-07-06
Life Chemicals
F0298-0175-4mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
4mg
$99.0 2023-07-06
Life Chemicals
F0298-0175-20mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
20mg
$148.5 2023-07-06
Life Chemicals
F0298-0175-1mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
1mg
$81.0 2023-07-06
Life Chemicals
F0298-0175-75mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
75mg
$312.0 2023-07-06
Life Chemicals
F0298-0175-25mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
25mg
$163.5 2023-07-06
Life Chemicals
F0298-0175-10mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
10mg
$118.5 2023-07-06
Life Chemicals
F0298-0175-5μmol
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
5μl
$94.5 2023-07-06
Life Chemicals
F0298-0175-5mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
5mg
$103.5 2023-07-06
Life Chemicals
F0298-0175-40mg
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
60867-76-7 90%+
40mg
$210.0 2023-07-06

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Related Literature

Additional information on N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 60867-76-7): A Comprehensive Overview

N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 60867-76-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methoxyphenyl Thiazole Acetamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide consists of a thiazole ring linked to an acetamide moiety, with a methoxyphenyl group attached to the thiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thiazole ring is known for its stability and ability to form hydrogen bonds, while the acetamide group contributes to the compound's solubility and reactivity. The methoxyphenyl group enhances the lipophilicity and aromatic character of the molecule.

In terms of synthesis, N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide can be prepared through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with thiourea to form a substituted thiazole intermediate, followed by acetylation to introduce the acetamide group. This method is widely used due to its simplicity and high yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions or catalysts that minimize waste production.

The biological activities of N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide have been extensively studied in recent years. One of the most notable applications is its potential as an anti-inflammatory agent. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has demonstrated anti-proliferative effects on various cancer cell lines, making it a promising candidate for cancer therapy. The mechanism of action is believed to involve the modulation of signaling pathways such as NF-κB and MAPK.

Beyond its anti-inflammatory and anti-cancer properties, N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide has also been investigated for its neuroprotective effects. Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis induced by neurotoxic agents such as amyloid-beta peptides. This makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.

The pharmacokinetic properties of N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide have also been evaluated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as a therapeutic agent. However, further research is needed to optimize its pharmacological properties and reduce any potential side effects.

In conclusion, N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 60867-76-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.

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